Eperezolid - 165800-04-4

Eperezolid

Catalog Number: EVT-267443
CAS Number: 165800-04-4
Molecular Formula: C18H23FN4O5
Molecular Weight: 394.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Eperezolid is a bioavailable synthetic antimicrobial agent with spectra of activity against antibiotic-susceptible and -resistant gram-positive pathogens.
Future Directions
  • Overcoming Toxicity: Investigating structural modifications to mitigate the toxicity concerns that halted Eperezolid's clinical development [].
  • Developing New Derivatives: Exploring novel Eperezolid analogs with enhanced activity against specific pathogens, such as multidrug-resistant Mycobacterium tuberculosis or fastidious Gram-negative bacteria [, ].
  • Drug Delivery Systems: Developing novel formulations or drug delivery systems to improve the solubility, bioavailability, and targeted delivery of Eperezolid or its derivatives [].
  • Combination Therapies: Investigating the potential synergistic effects of combining Eperezolid or its derivatives with other antibacterial agents to combat multidrug-resistant infections [, ].

Linezolid

  • Compound Description: Linezolid (PNU-100766), also known as Zyvox, is an oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria. Like Eperezolid, Linezolid acts by inhibiting bacterial protein synthesis. []
  • Relevance: Linezolid is structurally very similar to Eperezolid, differing only in the substituent on the nitrogen of the oxazolidinone ring. While both compounds demonstrate potent activity against various Gram-positive bacteria, Linezolid was chosen for further clinical development due to its superior bioavailability and improved serum levels. [] Studies have compared the activity of Linezolid and Eperezolid in various models, highlighting their similar mechanisms of action and spectrum of activity. [, , , , , , ]
  • Compound Description: Chloramphenicol is an antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. []
  • Relevance: Although structurally different from Eperezolid, Chloramphenicol exhibits a similar mechanism of action. Both compounds interact with the 50S ribosomal subunit, specifically near the central region of domain V of the 23S ribosomal RNA. [, , ] Competition binding assays show that Eperezolid can compete with Chloramphenicol for binding to the ribosome, suggesting overlapping binding sites. [] Despite these similarities, there is no cross-resistance between Eperezolid and Chloramphenicol. []

Lincomycin

  • Compound Description: Lincomycin is another antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. []

PNU-177553

  • Compound Description: PNU-177553 is an oxazolidinone antibiotic that inhibits the initiation of bacterial protein synthesis. []
  • Relevance: PNU-177553 belongs to the same class of antibiotics as Eperezolid and shares a similar mechanism of action. [] NMR studies have shown that both PNU-177553 and Eperezolid bind specifically to the 50S ribosomal subunit, further emphasizing their similar modes of action. []

PNU-100480

  • Compound Description: PNU-100480 is an oxazolidinone compound that has shown activity against Mycobacterium tuberculosis in murine models. []
  • Relevance: PNU-100480, belonging to the same class as Eperezolid, exhibits similar antibacterial activity, particularly against Mycobacterium tuberculosis. This highlights the potential of oxazolidinones in treating tuberculosis. []

DuP-721

  • Relevance: DuP-721 represents a predecessor to Eperezolid in the development of oxazolidinone antibiotics. [] Although exhibiting a similar spectrum of activity, DuP-721's toxicity issues led to the search for safer alternatives, ultimately resulting in the development of Eperezolid and Linezolid. []

PNU-184414

  • Compound Description: PNU-184414 is the less active enantiomer of PNU-177553, an oxazolidinone antibiotic. []
  • Relevance: This compound highlights the stereospecificity of oxazolidinone binding to the ribosome. The difference in activity between PNU-177553 and PNU-184414 underlines the importance of the oxazolidinone stereochemistry for antibacterial activity, a feature shared with Eperezolid. []

PNU-107112

  • Compound Description: PNU-107112 is the less active enantiomer of Eperezolid, an oxazolidinone antibiotic. []
  • Relevance: The existence of PNU-107112 further emphasizes the significance of stereochemistry for oxazolidinone activity, similar to the PNU-177553/PNU-184414 pair. The diminished activity of PNU-107112 compared to Eperezolid demonstrates the importance of the specific (S)-configuration at C5 of the oxazolidinone ring for optimal interaction with the bacterial ribosome. []
Source and Classification

Eperezolid was developed as a potential alternative to linezolid, another oxazolidinone antibiotic. It is classified as a synthetic antimicrobial agent that acts by inhibiting bacterial protein synthesis. The compound's development was aimed at addressing the growing issue of antibiotic resistance among Gram-positive pathogens .

Synthesis Analysis

The synthesis of eperezolid typically involves several key steps:

  1. Proline-Catalyzed α-Aminoxylation: A significant method for synthesizing eperezolid involves the proline-catalyzed α-aminoxylation of aldehydes. This process leads to the formation of a 2-oxazolidinone ring structure, which is crucial for the antibiotic activity .
  2. Intermediate Formation: The synthesis begins with the formation of an intermediate through the reaction of a suitable aldehyde with a reducing agent in the presence of proline as a catalyst. This step is characterized by high enantiomeric excess and stereoselectivity.
  3. Final Cyclization: The intermediate undergoes cyclization to form the oxazolidinone core structure characteristic of eperezolid. This method has been noted for its efficiency and simplicity .
Molecular Structure Analysis

Eperezolid possesses a complex molecular structure that can be described as follows:

  • Chemical Formula: C18_{18}H19_{19}N3_{3}O4_{4}
  • Molecular Weight: 341.36 g/mol
  • Structural Features: The molecule contains a five-membered oxazolidinone ring fused with an aromatic system, which contributes to its antibacterial properties. The presence of various functional groups enhances its interaction with bacterial ribosomes .

Spectroscopic analyses such as Infrared (IR), Proton Nuclear Magnetic Resonance (NMR), and Carbon NMR provide insights into the molecular structure and confirm the presence of key functional groups .

Chemical Reactions Analysis

Eperezolid participates in various chemical reactions that are pivotal for its activity:

  1. Binding Interactions: It binds specifically to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. The binding affinity is characterized by a dissociation constant (Kd) of approximately 20 µM .
  2. Competitive Inhibition: Eperezolid's binding can be competitively inhibited by other antibiotics like chloramphenicol and lincomycin, although it does not affect peptidyl transferase activity, distinguishing it from these antibiotics .
  3. Stability Reactions: The compound exhibits stability under physiological conditions, which is crucial for its therapeutic efficacy.
Mechanism of Action

The mechanism by which eperezolid exerts its antibacterial effects involves:

  • Inhibition of Protein Synthesis: Eperezolid interferes with the initiation phase of protein synthesis in bacteria by binding to the ribosomal subunit. This action prevents the formation of functional ribosomes necessary for translating mRNA into proteins .
  • Distinct Mechanism: Unlike other antibiotics that target different stages of protein synthesis or ribosomal functions, eperezolid operates at a unique site close to where chloramphenicol and lincomycin bind but does not inhibit translation termination .
Physical and Chemical Properties Analysis

Eperezolid exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound remains stable under acidic and neutral pH conditions but may degrade under extreme alkaline conditions.
  • Melting Point: The melting point ranges around 150-155 °C, indicating good thermal stability suitable for pharmaceutical formulations .
Applications

Eperezolid has several significant applications in the field of medicine:

  1. Antibacterial Therapy: It is primarily used to treat infections caused by resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
  2. Research Applications: Eperezolid serves as a model compound for studying new oxazolidinone derivatives and their mechanisms against bacterial resistance.
  3. Developmental Studies: Ongoing research aims to explore analogs of eperezolid with improved efficacy and reduced side effects against various bacterial strains .
Introduction to Eperezolid as a Novel Antimicrobial Agent

Historical Context and Discovery within the Oxazolidinone Class

Eperezolid (PNU-100592) emerged as a pivotal compound during the renaissance of oxazolidinone antibiotic development in the early 1990s. This synthetic antibacterial class originated from DuPont's foundational work in the 1980s, which identified the oxazolidinone core as a novel scaffold capable of inhibiting bacterial protein synthesis through a unique mechanism [3] [6]. Pharmacia & Upjohn (later Pfizer) scientists significantly advanced this research, synthesizing and evaluating hundreds of derivatives to optimize antibacterial potency and pharmacological properties. Within this program, eperezolid was developed alongside linezolid as a clinical candidate characterized by a piperazine-containing acetamide side chain at the C-5 position of the oxazolidinone ring—a critical structural feature for ribosomal binding [3] [6].

The discovery of eperezolid was facilitated by key structure-activity relationship (SAR) insights:

  • The S-configuration at the C-5 position of the oxazolidinone ring was essential for antibacterial activity [2].
  • A meta-fluoro substituent on the N-aryl ring (Ring B) enhanced potency against Gram-positive pathogens [4].
  • The piperazinyl acetamide moiety provided optimal interactions with the 50S ribosomal subunit while maintaining solubility [3].

Table 1: Key Structural Features of Eperezolid

Structural ElementChemical GroupRole in Antibacterial Activity
Oxazolidinone core2-Oxazolidinone ringEssential pharmacophore for ribosomal binding
C-5 substituent(S)-Acetamidomethyl groupDirect interaction with 23S rRNA
N-aryl ring (Ring B)3-FluorophenylEnhanced penetration and target affinity
C-5 side chainPiperazinyl acetamideOptimized binding to 50S subunit P-site

Eperezolid demonstrated proof-of-concept for the oxazolidinone class, exhibiting potent in vitro activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) [1] [6]. Despite its promising preclinical profile, eperezolid was ultimately superseded by linezolid (morpholino analog) due to the latter’s superior pharmacokinetic properties in humans, including higher oral bioavailability (100% vs. 56%) and lower systemic clearance [3] [6]. Nevertheless, eperezolid remains a critical milestone in oxazolidinone history, providing the chemical template for subsequent generations of analogs, including sutezolid and contezolid [2] [4].

Position in Antibiotic Development: Addressing Multidrug-Resistant Gram-Positive Pathogens

Eperezolid was developed during a critical period of escalating resistance among Gram-positive bacteria. Its mechanism of action—inhibition of the 50S ribosomal subunit—provided a distinct advantage over existing antibiotics. By binding to the peptidyl transferase center (PTC), eperezolid prevented the formation of the 70S initiation complex, a step essential for bacterial protein synthesis [1] [8]. Crucially, this binding site overlaps with those of chloramphenicol and lincomycin but involves a unique interaction with 23S rRNA nucleotides (notably G2447 and U2576), explaining its lack of cross-resistance with other protein synthesis inhibitors [1] [8].

Table 2: In Vitro Activity of Eperezolid Against Resistant Pathogens

PathogenResistance ProfileMIC₉₀ Range (µg/mL)Comparative Agent (MIC₉₀)
Staphylococcus aureusMethicillin-resistant (MRSA)1–4Linezolid (2–4)
Enterococcus faecalis/faeciumVancomycin-resistant (VRE)1–4Vancomycin (>128)
Streptococcus pneumoniaePenicillin-resistant0.5–2Erythromycin (>32)
Coagulase-negative staphylococciMethicillin-resistant1–2Oxacillin (>16)

Eperezolid’s spectrum specifically targeted recalcitrant pathogens:

  • Methicillin-resistant staphylococci: Exhibited consistent bacteriostatic activity (MIC₉₀: 1–4 µg/mL), unaffected by mecA-mediated resistance mechanisms [1] [6].
  • Vancomycin-resistant enterococci (VRE): Overcame vanA/vanB resistance genes by acting at a ribosomal target inaccessible to glycopeptides [5] [8].
  • Penicillin-resistant streptococci: Maintained potency against strains with altered penicillin-binding proteins [6].

In vivo efficacy was demonstrated in rodent infection models, where eperezolid (25 mg/kg IV) significantly reduced bacterial loads in intra-abdominal abscesses caused by VRE [8]. However, its variable oral bioavailability in preclinical species foreshadowed the pharmacokinetic limitations observed in human trials [3] [6].

Eperezolid’s legacy extends beyond its clinical displacement by linezolid:

  • SAR Optimization Template: Its piperazinyl acetamide motif inspired later analogs like radezolid, which incorporated biaryl groups to expand spectrum [2] [4].
  • Mycobacterial Activity Foundation: The thiomorpholine analog PNU-100480 (sutezolid), derived from eperezolid’s SAR, showed superior activity against Mycobacterium tuberculosis [4] [7].
  • Mechanistic Validation: Confirmed the oxazolidinone binding site through resistance studies; mutations at 23S rRNA position G2576 reduced susceptibility >8-fold [1] [8].

Despite not reaching commercialization, eperezolid cemented the oxazolidinones as a solution to multidrug resistance. Its optimized structure balanced ribosomal affinity with physiochemical properties, enabling later generations to overcome pharmacokinetic barriers while retaining activity against evolving resistant strains [2] [6].

Properties

CAS Number

165800-04-4

Product Name

Eperezolid

IUPAC Name

N-[[(5S)-3-[3-fluoro-4-[4-(2-hydroxyacetyl)piperazin-1-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

Molecular Formula

C18H23FN4O5

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C18H23FN4O5/c1-12(25)20-9-14-10-23(18(27)28-14)13-2-3-16(15(19)8-13)21-4-6-22(7-5-21)17(26)11-24/h2-3,8,14,24H,4-7,9-11H2,1H3,(H,20,25)/t14-/m0/s1

InChI Key

SIMWTRCFFSTNMG-AWEZNQCLSA-N

SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)CO)F

Solubility

Soluble in DMSO

Synonyms

eperezolid
N-((3-(3-fluoro-4-(N-1-(4-hydroxyacetyl)piperazinyl)phenyl)-2-oxo-5-oxazolidinyl)methyl)acetamide
U 100592
U-100592

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)CO)F

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)CO)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.